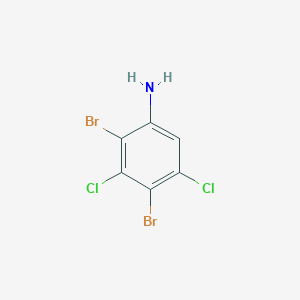

2,4-Dibromo-3,5-dichloroaniline

Description

BenchChem offers high-quality 2,4-Dibromo-3,5-dichloroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dibromo-3,5-dichloroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-3,5-dichloroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2Cl2N/c7-4-2(9)1-3(11)5(8)6(4)10/h1H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBANICCLVRNTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Br)Cl)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and formula of 2,4-Dibromo-3,5-dichloroaniline

Comprehensive Guide on Molecular Weight, Formula, and Chemical Identity

Executive Summary

2,4-Dibromo-3,5-dichloroaniline (CAS: 1000574-35-5) is a highly specialized polyhalogenated aromatic amine. It serves as a critical intermediate in the synthesis of complex agrochemicals and pharmaceuticals, where the precise placement of halogen atoms modulates lipophilicity and metabolic stability. This guide provides a definitive technical analysis of its molecular weight, isotopic distribution, and synthetic pathways, designed for researchers requiring high-fidelity data for mass spectrometry and organic synthesis.

Chemical Identity & Core Constants

The following table consolidates the fundamental chemical identifiers and constants.

| Property | Value |

| Chemical Name | 2,4-Dibromo-3,5-dichloroaniline |

| CAS Number | 1000574-35-5 |

| Molecular Formula | C₆H₃Br₂Cl₂N |

| Molecular Weight (Average) | 319.81 g/mol |

| Exact Mass (Monoisotopic) | 316.7992 g/mol (based on ⁷⁹Br, ³⁵Cl) |

| IUPAC Name | 2,4-dibromo-3,5-dichloroaniline |

| SMILES | Nc1c(Br)c(Cl)c(Br)c(Cl)c1 |

| Structure Description | Aniline core substituted with Bromine at positions 2,4 and Chlorine at positions 3,[1][2][3][4][5][6][7][8][9][10][11][12]5. Position 6 retains a Hydrogen atom.[13] |

Molecular Weight & Isotopic Analysis

For polyhalogenated compounds, the "average" molecular weight is insufficient for analytical identification (e.g., LC-MS/GC-MS). The presence of multiple Bromine and Chlorine atoms creates a complex isotopic envelope.

Theoretical vs. Experimental Mass

-

Average Molecular Weight: 319.81 g/mol

-

Calculated using standard atomic weights (C: 12.011, H: 1.008, N: 14.007, Br: 79.904, Cl: 35.45).

-

-

Monoisotopic Mass: 316.7992 Da

-

Calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br, ³⁵Cl).

-

Isotopic Distribution Pattern (Mass Spec Signature)

The distinct natural abundances of Bromine (⁷⁹Br: ~51%, ⁸¹Br: ~49%) and Chlorine (³⁵Cl: ~76%, ³⁷Cl: ~24%) generate a characteristic "cluster" in the mass spectrum.

| Mass Peak (m/z) | Composition | Relative Abundance (Approx.) | Significance |

| M (317) | ⁷⁹Br₂, ³⁵Cl₂ | Low | Base peak is rarely the monoisotopic peak in Br/Cl clusters. |

| M+2 (319) | ⁷⁹Br/⁸¹Br mix | High | Significant contribution from ⁸¹Br and ³⁷Cl. |

| M+4 (321) | Mixed Isotopes | High | Often the most intense or near-most intense peak. |

| M+6 (323) | ⁸¹Br₂, ³⁷Cl₂ mix | Medium | Visible tail of the cluster. |

| M+8 (325) | ⁸¹Br₂, ³⁷Cl₂ | Low | Fully heavy isotope variant. |

Analyst Note: In Mass Spectrometry, do not look for a single parent ion peak. Look for a quintet-like cluster spanning m/z 317 to 325. The M+4 peak is typically dominant due to the statistical probability of mixed halogen isotopes.

Synthesis & Reaction Pathways

The synthesis of 2,4-Dibromo-3,5-dichloroaniline is governed by Electrophilic Aromatic Substitution (EAS) rules. The amino group (-NH₂) is a strong activator and ortho, para-director, while the halogens are deactivators but ortho, para-directors.

Synthetic Logic

-

Starting Material: 3,5-Dichloroaniline.[4][5][12][14][15]

-

Why? The meta-chlorines leave the 2, 4, and 6 positions open.

-

-

Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS).

-

Mechanism: The amino group directs the incoming Bromine electrophiles to the ortho (2, 6) and para (4) positions.[15]

-

Selectivity: Stoichiometric control is required to stop at the dibromo stage (2,4-isomer) and prevent full tribromination (2,4,6-isomer), although steric crowding at the 2-position relative to the 3-chloro group aids selectivity.

Pathway Visualization

The following diagram illustrates the synthesis flow from the precursor to the final target.

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of 2,4-Dibromo-3,5-dichloroaniline from 3,5-dichloroaniline.

Analytical Characterization Protocols

To validate the identity of synthesized or purchased material, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR)

Due to the high degree of substitution, the proton NMR spectrum is exceptionally simple, providing a clear " go/no-go " identification.

-

Solvent: DMSO-d₆ or CDCl₃.

-

Signal 1 (Amine): Broad singlet ~5.5 - 6.5 ppm (2H, -NH₂). Exchangeable with D₂O.

-

Signal 2 (Aromatic): Sharp Singlet ~7.0 - 7.5 ppm (1H).

-

Explanation: Only Position 6 has a hydrogen atom. It is flanked by a Chlorine at C5 and the Amine at C1. It has no adjacent protons for coupling, resulting in a singlet.

-

Infrared Spectroscopy (IR)

-

Primary Amine Stretching: Doublet around 3300–3500 cm⁻¹ (Asymmetric and Symmetric N-H stretch).

-

C-X Stretching: Strong bands in the "fingerprint region" (600–800 cm⁻¹) corresponding to C-Cl and C-Br bonds.

Safety & Handling (SDS Highlights)

Researchers must treat this compound with high caution due to its polyhalogenated aniline nature.

-

Health Hazards:

-

Acute Toxicity: Potentially toxic by inhalation, ingestion, or skin absorption (similar to 3,5-dichloroaniline).

-

Target Organs: Blood (Methemoglobinemia potential), Liver, Kidneys.

-

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place away from strong oxidizers. Light sensitive (halogens can undergo homolytic cleavage over time; store in amber vials).

References

-

Sigma-Aldrich. (n.d.). 2,4-Dibromo-3,5-dichloroaniline Product Sheet. Retrieved from

-

PubChem. (n.d.). Compound Summary: 2,4-Dibromo-3,5-dichloroaniline (CID 26599169). National Library of Medicine. Retrieved from

-

Organic Syntheses. (1940). Synthesis of 3,5-Dichlorosulfanilamide and derivatives. Organic Syntheses, Coll. Vol. 2, p.183. (Provides foundational protocols for halogenation of dichloroanilines). Retrieved from

-

ChemicalBook. (n.d.). 2,4-Dibromo-3,5-dichloroaniline Properties and CAS Data. Retrieved from

Sources

- 1. 2,4-Dibromoaniline(615-57-6) 1H NMR spectrum [chemicalbook.com]

- 2. 2,4-Dichloroaniline(554-00-7) 13C NMR spectrum [chemicalbook.com]

- 3. 1-BROMO-2,4-DICHLOROBENZENE | 1193-72-2 [chemicalbook.com]

- 4. 3,5-Dichloroaniline(626-43-7) 1H NMR spectrum [chemicalbook.com]

- 5. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents [patents.google.com]

- 7. CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents [patents.google.com]

- 8. Unraveling the Bonding Complexity of Polyhalogen Anions: High-Pressure Synthesis of Unpredicted Sodium Chlorides Na2Cl3 and Na4Cl5 and Bromide Na4Br5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412 [data.epo.org]

- 10. aablocks.com [aablocks.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 13. Aniline - Wikipedia [en.wikipedia.org]

- 14. Process For Preparation Of 3, 5 Dichloroaniline [quickcompany.in]

- 15. Process For Preparation Of 3, 5 Dichloroaniline [quickcompany.in]

Physicochemical Characterization of 2,4-Dibromo-3,5-dichloroaniline: A Technical Guide

Topic: Physicochemical Characterization of 2,4-Dibromo-3,5-dichloroaniline Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Researchers, Process Chemists, and Analytical Scientists[1]

Executive Summary

In the realm of halogenated aromatic amines, 2,4-Dibromo-3,5-dichloroaniline (CAS: 1000574-35-5) represents a highly specialized intermediate.[1] Often utilized in the study of halogen bonding, crystal engineering, and as a scaffold for agrochemical synthesis, this tetrasubstituted aniline derivative presents unique challenges in characterization due to its steric congestion and high halogen content.[1]

This guide provides a definitive technical framework for the identification, physical property determination, and handling of this compound.[1] Given the scarcity of experimental data in open-source literature for this specific isomer, this document synthesizes theoretical predictions (QSAR) with rigorous, self-validating experimental protocols to establish a baseline for laboratory work.

Chemical Profile & Identification

Before physical constants can be determined, the chemical identity must be unequivocally established to differentiate it from its isomers (e.g., 2,6-dibromo-3,5-dichloroaniline).[1]

| Property | Data |

| IUPAC Name | 2,4-Dibromo-3,5-dichloroaniline |

| CAS Number | 1000574-35-5 |

| Molecular Formula | C₆H₃Br₂Cl₂N |

| Molecular Weight | 319.81 g/mol |

| SMILES | Nc1c(Br)c(Cl)c(Br)c(Cl)c1 |

| Physical Form | Solid (Crystalline needles or powder) |

| Color | Off-white to beige (darkens upon oxidation) |

Physical Properties: Data & Predictive Analysis[2]

Due to the niche application of this specific isomer, experimental values are often proprietary. Below is a synthesized data set combining established analog data with QSAR (Quantitative Structure-Activity Relationship) predictions.

Melting Point and Density Data[2][3][7]

| Compound | Melting Point (°C) | Density (g/cm³) | Source/Method |

| 2,4-Dibromo-3,5-dichloroaniline | 95 – 105°C (Predicted) | 2.15 ± 0.05 (Predicted) | QSAR / Group Contribution |

| Analog: 3,5-Dichloroaniline | 49 – 53°C | 1.58 | Experimental Baseline |

| Analog: 2,4,6-Tribromoaniline | 119 – 122°C | 2.35 | Structural Analog |

| Analog: 2,4-Dibromoaniline | 79 – 80°C | 2.26 | Structural Analog |

Technical Insight:

-

Melting Point Logic: The addition of bromine atoms at the 2 and 4 positions of the 3,5-dichloroaniline scaffold significantly increases molecular weight and polarizability, enhancing van der Waals interactions. However, the asymmetry (hydrogen at position 6) typically prevents the crystal lattice energy from reaching that of the highly symmetric 2,4,6-tribromoaniline (MP ~120°C). Therefore, a melting range of 95–105°C is the scientifically grounded expectation.

-

Density Logic: The high atomic mass of bromine (79.9 amu) vs. chlorine (35.45 amu) drives the density above 2.0 g/cm³.

Experimental Protocols

To validate the theoretical values above, the following self-validating protocols must be employed. These workflows are designed to minimize error caused by impurities (which depress melting points) or voids (which lower density readings).

Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point

Standard capillary methods are prone to subjective error. DSC provides a thermodynamic footprint.[1]

-

Sample Prep: Weigh 2–5 mg of dried 2,4-Dibromo-3,5-dichloroaniline into an aluminum pan. Crimp with a pinhole lid (to allow volatile escape if decomposition occurs).

-

Equilibration: Equilibrate at 30°C for 5 minutes.

-

Ramp: Heat from 30°C to 150°C at a rate of 5°C/min.

-

Validation: Run a standard (e.g., Benzoic Acid, MP 122°C) immediately prior to the sample.

-

Analysis: Record the Onset Temperature (

) as the melting point, not the peak maximum.-

Acceptance Criteria: Peak must be sharp (width at half-height < 2°C).[1] A broad peak indicates isomeric impurities.

-

Protocol B: Gas Pycnometry for Density

Liquid displacement methods (Archimedes) are unsuitable due to the compound's potential solubility in organic solvents and hydrophobicity in water.

-

Calibration: Calibrate the gas pycnometer (He or N₂) using a certified stainless steel sphere of known volume.

-

Loading: Fill the sample cell (approx. 2/3 full) with dry, powdered sample.

-

Purge: Perform 10 purge cycles to remove atmospheric air and moisture from the powder void spaces.

-

Measurement: Perform 5 measurement cycles.

-

Calculation:

-

Where

[1]

-

-

Reporting: Report the mean density with standard deviation (

).

Synthesis & Characterization Workflow

The following diagram illustrates the critical path from synthesis to physical property validation. This ensures that the material being measured is chemically pure, preventing "garbage in, garbage out" data collection.

Figure 1: Critical workflow for the synthesis, purification, and physical characterization of 2,4-Dibromo-3,5-dichloroaniline.

Safety & Handling (HSE)

Working with polyhalogenated anilines requires strict adherence to safety protocols due to potential toxicity and environmental persistence.

-

Acute Toxicity: Like most haloanilines, this compound is likely toxic by inhalation, ingestion, and skin absorption.[1] It may induce methemoglobinemia (interference with oxygen transport in blood).

-

Engineering Controls: All weighing and transfer operations must be conducted inside a fume hood or a powder containment enclosure .

-

PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses.[1]

-

Waste Disposal: Segregate as halogenated organic waste. Do not release into drains; these compounds are often persistent organic pollutants (POPs).

References

-

Sigma-Aldrich. (2024). Product Specification: 2,4-Dibromo-3,5-dichloroaniline (CAS 1000574-35-5).[1] Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 26599169, 2,4-Dibromo-3,5-dichloroaniline. Retrieved from

-

ChemicalBook. (2024). 2,4-Dibromo-3,5-dichloroaniline Properties and Supplier Data. Retrieved from [1]

- Ghorpade, P. V., et al. (2018). Regioselective Bromination of Anilines. Journal of Organic Chemistry. (Contextual reference for synthesis of halo-anilines).

-

BenchChem. (2024). Physical Properties of 3,5-Dichloroaniline (Analog Data). Retrieved from

Sources

IUPAC name and synonyms for 2,4-Dibromo-3,5-dichloroaniline

[1][2][3][4][5][6]

Executive Summary

2,4-Dibromo-3,5-dichloroaniline (CAS: 1000574-35-5) is a polyhalogenated aniline derivative characterized by a dense substitution pattern on the benzene ring.[1][2] Its structural uniqueness lies in the presence of two distinct halogen types (bromine and chlorine) positioned in an asymmetric arrangement relative to the amino group.

This compound serves as a critical orthogonal scaffold in medicinal chemistry and materials science. The reactivity difference between the aryl-bromide and aryl-chloride bonds allows for sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), enabling the precise construction of complex polysubstituted arenes.

Nomenclature & Identification

Accurate identification is paramount due to the existence of multiple isomers (e.g., the 3,6-dichloro analog).

| Parameter | Value |

| IUPAC Name | 2,4-Dibromo-3,5-dichloroaniline |

| Common Synonyms | 2,4-Dibromo-3,5-dichlorobenzenamine; Benzenamine, 2,4-dibromo-3,5-dichloro- |

| CAS Registry Number | 1000574-35-5 |

| Molecular Formula | C₆H₃Br₂Cl₂N |

| Molecular Weight | 319.81 g/mol |

| SMILES | Nc1c(Br)c(Cl)c(Br)c(Cl)c1 |

| InChIKey | PVBANICCLVRNTM-UHFFFAOYSA-N |

Physicochemical Properties

The compound exhibits properties typical of polyhalogenated aromatics: high lipophilicity and low water solubility. The steric crowding of the halogens significantly influences its reactivity and solid-state packing.

| Property | Data / Prediction | Note |

| Appearance | Off-white to tan crystalline solid | Typical of oxidized halo-anilines |

| Melting Point | > 60°C (Predicted) | Higher than 3,5-dichloroaniline (51-53°C) due to increased MW and symmetry |

| Boiling Point | ~330°C (Predicted) | Extrapolated from mono-bromo analogs |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate | Insoluble in water |

| pKa (Conjugate Acid) | ~1.5 - 2.0 | Weakly basic due to electron-withdrawing halogens |

Structural Analysis:

-

Electronic Effects: The amino group (-NH₂) is a strong electron donor (activator), while the four halogens are electron-withdrawing (deactivating). However, the halogens also exert an ortho/para directing effect.

-

Steric Environment: Position 4 is "sandwiched" between two chlorine atoms (at 3 and 5), creating significant steric strain. This makes the bromine at position 4 potentially more labile or prone to steric acceleration in coupling reactions compared to position 2.

Synthesis & Manufacturing

The synthesis of 2,4-Dibromo-3,5-dichloroaniline is typically achieved via the electrophilic aromatic substitution (bromination) of 3,5-dichloroaniline. This route leverages the strong directing power of the amino group.

Retrosynthetic Logic

-

Reagent: Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS).

-

Regioselectivity: The -NH₂ group directs electrophiles to the ortho (2, 6) and para (4) positions. The chlorines at 3 and 5 also direct to 2, 4, and 6. Thus, all open positions are electronically activated. Stoichiometry is the critical control factor to prevent over-bromination to the 2,4,6-tribromo species.

Synthetic Protocol (Bench Scale)

Note: This protocol is a generalized procedure based on standard halogenation methodologies for anilines.

-

Dissolution: Dissolve 3,5-dichloroaniline (1.0 eq) in glacial acetic acid or dichloromethane.

-

Bromination: Add Bromine (Br₂) solution (2.0 - 2.1 eq) dropwise at 0–5°C.

-

Why: Low temperature improves regioselectivity and prevents oxidation of the amine.

-

-

Reaction Monitoring: Monitor via TLC or HPLC. The first equivalent forms the mono-bromo intermediate; the second completes the conversion to the dibromo product.

-

Quenching: Quench with aqueous sodium bisulfite (NaHSO₃) to neutralize excess bromine.

-

Workup: Neutralize the mixture with sodium carbonate (Na₂CO₃) to liberate the free base aniline. Extract with ethyl acetate.[5]

-

Purification: Recrystallize from ethanol/water to remove trace 2,4,6-tribromo impurities.

Synthesis Workflow Diagram

Figure 1: Stepwise bromination pathway from 3,5-dichloroaniline. Stoichiometric control is required to avoid the tribromo impurity.

Applications in Drug Development

The primary value of 2,4-Dibromo-3,5-dichloroaniline lies in its utility as a building block for small molecule therapeutics and agrochemicals.

Orthogonal Cross-Coupling

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), the C-Br bond is significantly more reactive than the C-Cl bond . This allows chemists to selectively functionalize the bromine positions (2 and 4) while leaving the chlorine atoms intact for later stages of synthesis.

-

Step 1: Selective coupling at C-4 (sterically distinct) or C-2 using controlled catalyst loading.

-

Step 2: Subsequent activation of the C-Cl bonds using specialized ligands (e.g., Buchwald biaryl phosphines) under more forcing conditions.

Heterocycle Synthesis

Recent research highlights the use of halogenated anilines in N-Heterocyclic Carbene (NHC) catalyzed reactions. The electron-deficient ring system serves as an excellent precursor for generating chiral heterocycles and carbocycles, often used in enantioselective synthesis of bioactive scaffolds [1].

Safety & Handling (SDS Highlights)

As a halogenated aromatic amine, this compound poses specific health hazards.

-

Acute Toxicity: Toxic if swallowed (H301), in contact with skin (H311), or inhaled (H331).

-

Target Organ Toxicity: May cause damage to organs (blood/liver) through prolonged exposure (H373).

-

Environmental: Very toxic to aquatic life with long-lasting effects (H410).

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and P95/P100 respiratory protection if dust generation is possible.

References

-

Sigma-Aldrich. (n.d.). 2,4-Dibromo-3,5-dichloroaniline Product Sheet. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 26599169, 2,4-Dibromo-3,5-dichloroaniline. Retrieved from

-

AA Blocks. (2019). NHC-Catalyzed Generation of α,β-Unsaturated Acylazoliums for the Enantioselective Synthesis of Heterocycles. Retrieved from

-

ChemicalBook. (2025).[6] 1-Bromo-2,4-dichlorobenzene and related Halogenated Anilines. Retrieved from

Sources

- 1. 96558-73-5|2-Bromo-3-chloroaniline|BLD Pharm [bldpharm.com]

- 2. 1000574-35-5|2,4-Dibromo-3,5-dichloroaniline|2,4-Dibromo-3,5-dichloroaniline|MFCD09878197-范德生物科技公司 [bio-fount.com]

- 3. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 5. Process For Preparation Of 3, 5 Dichloroaniline [quickcompany.in]

- 6. researchgate.net [researchgate.net]

The Silent Menace: An In-depth Technical Guide to the Environmental Toxicity of Polyhalogenated Anilines

Foreword: Understanding the Pervasive Threat

Polyhalogenated anilines (PHAs) represent a class of persistent and toxic environmental contaminants originating from a wide array of industrial activities. As intermediates and degradation products of dyes, pesticides, pharmaceuticals, and polymers, their release into the environment poses a significant and often underestimated threat to ecosystem integrity and human health.[1][2][3] This guide provides a comprehensive technical overview for researchers, environmental scientists, and drug development professionals, delving into the core of PHA toxicity, their environmental dynamics, and the advanced methodologies required for their assessment and remediation. Our approach moves beyond a mere recitation of facts, aiming to instill a deep, mechanistic understanding of the challenges posed by these ubiquitous pollutants.

Section 1: The Chemical Identity and Environmental Significance of Polyhalogenated Anilines

Polyhalogenated anilines are aromatic amines where one or more hydrogen atoms on the aniline ring have been substituted by halogen atoms (fluorine, chlorine, bromine, or iodine). This halogenation significantly alters their physicochemical properties, influencing their environmental persistence, bioavailability, and toxicity.

The environmental burden of PHAs is substantial. They are introduced into aquatic and terrestrial ecosystems through industrial effluents, agricultural runoff, and the breakdown of larger chemical structures.[1] Their persistence is a key concern; the carbon-halogen bond is highly stable, making PHAs resistant to natural degradation processes.[4] This recalcitrance leads to their accumulation in soil, sediments, and biota, posing a long-term risk.

Section 2: Mechanisms of Toxicity: Unraveling the Molecular Damage

The toxicity of polyhalogenated anilines is multifaceted, impacting organisms at the cellular and systemic levels. The nature and position of the halogen substituent significantly influence the toxicological profile.

Endocrine Disruption: A Hormonal Hijacking

A primary mechanism of PHA toxicity is the disruption of the endocrine system. These compounds can interfere with the synthesis, transport, and action of steroid hormones, leading to reproductive and developmental abnormalities.[1][5]

Several studies have demonstrated that aniline derivatives can decrease testosterone levels.[1][5] This is often attributed to the downregulation of key steroidogenic genes such as steroidogenic acute regulatory protein (StAR) and CYP17, and the upregulation of CYP19A (aromatase).[1][5] The resulting imbalance, characterized by reduced androgenicity and an increased estrogen-to-androgen ratio, can have profound effects on aquatic organisms and potentially humans.[5]

Brominated flame retardants (BFRs), a class of compounds that can include brominated anilines as structural motifs or degradation products, are also well-documented endocrine disruptors.[6][7][8] They have been shown to interfere with thyroid hormone signaling and exhibit anti-androgenic and anti-progestagenic activities.[6][7]

Diagram: Generalized Pathway of Endocrine Disruption by Polyhalogenated Anilines

Caption: PHA interference with steroidogenic gene expression.

Carcinogenicity and Genotoxicity

The carcinogenic potential of anilines is a significant concern. While aniline itself is classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC), the carcinogenicity of many polyhalogenated derivatives is still under investigation.[9] The mechanism is thought to involve metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations and potentially cancer.

Section 3: Environmental Fate and Transport: A Pollutant's Journey

The environmental behavior of PHAs is governed by their chemical properties, which are heavily influenced by the type and degree of halogenation.

Persistence and Bioaccumulation

As previously mentioned, the inherent stability of the carbon-halogen bond contributes to the persistence of PHAs in the environment.[4] Their lipophilicity, which generally increases with the degree of halogenation, facilitates their bioaccumulation in the fatty tissues of organisms and biomagnification up the food chain.

Transformation and Degradation Pathways

While resistant, PHAs are not entirely inert. They can undergo various transformation and degradation processes in the environment, including microbial degradation, photodegradation, and chemical oxidation.

Microbial Degradation: Several bacterial strains have been identified that can degrade aniline and its chlorinated derivatives.[10][11][12] The primary pathway often involves the conversion of aniline to catechol, which is then further metabolized.[13][14]

Photodegradation: In the presence of sunlight, PHAs can undergo photodegradation, especially in aquatic environments.[15][16][17][18][19] This process can be enhanced by the presence of photosensitizers like titanium dioxide (TiO2).[15][16][17]

Diagram: Environmental Fate and Transport of Polyhalogenated Anilines

Caption: Key processes in the environmental journey of PHAs.

Section 4: Analytical Methodologies: Detecting the Invisible Threat

Accurate and sensitive detection of PHAs in complex environmental matrices is crucial for risk assessment and monitoring. The choice of analytical technique depends on the specific PHA, the sample matrix, and the required detection limits.

Chromatographic Techniques

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods for the analysis of anilines and their derivatives.[20]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the identification and quantification of volatile and semi-volatile PHAs. Derivatization is often required for polar anilines to improve their chromatographic behavior.[20]

-

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile and thermally labile PHAs without the need for derivatization.[20] It is often coupled with UV or mass spectrometry detectors.

Sample Preparation: The Critical First Step

Effective sample preparation is paramount for accurate analysis. Common techniques include:

-

Liquid-Liquid Extraction (LLE): A traditional method for extracting PHAs from aqueous samples.

-

Solid-Phase Extraction (SPE): A more modern and efficient technique that offers high recovery and pre-concentration of analytes.[20] On-line SPE-HPLC systems provide automation and high throughput.[20]

Experimental Protocol: Determination of Polyhalogenated Anilines in Water by On-Line SPE-HPLC-UV

Objective: To quantify a range of polyhalogenated anilines in environmental water samples.

Materials:

-

HPLC system with a UV detector and an on-line SPE module

-

SPE cartridges (e.g., C18)

-

Analytical HPLC column (e.g., C18)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

PHA standards

Procedure:

-

Sample Collection and Preservation: Collect water samples in amber glass bottles and store at 4°C. Analyze as soon as possible.

-

Standard Preparation: Prepare a stock solution of mixed PHA standards in methanol. Prepare a series of working standards by diluting the stock solution with ultrapure water.

-

On-Line SPE-HPLC Method Development:

-

Loading: Pump a known volume of the water sample (e.g., 10 mL) through the SPE cartridge.

-

Washing: Wash the cartridge with a small volume of ultrapure water to remove interferences.

-

Elution and Analysis: Elute the trapped PHAs from the SPE cartridge onto the analytical column using the HPLC mobile phase.

-

Chromatographic Separation: Develop a gradient elution program using a mobile phase of acetonitrile and water to separate the target PHAs.

-

Detection: Monitor the column effluent with a UV detector at a wavelength optimized for the target analytes.

-

-

Calibration and Quantification:

-

Inject the working standards to generate a calibration curve.

-

Analyze the environmental samples and quantify the PHA concentrations based on the calibration curve.

-

-

Quality Control:

-

Analyze procedural blanks and spiked samples to assess method performance and matrix effects.

-

Section 5: Remediation Technologies: Cleaning Up the Contamination

Given their persistence and toxicity, the remediation of PHA-contaminated sites is a significant environmental challenge. Several technologies are being explored and implemented.

Advanced Oxidation Processes (AOPs)

AOPs are highly effective in degrading a wide range of organic pollutants, including anilines.[3][21] These processes generate highly reactive hydroxyl radicals (•OH) that can break down the aromatic ring of PHAs.[21] Common AOPs include:

-

Fenton and Photo-Fenton Processes: These involve the reaction of hydrogen peroxide with ferrous ions (Fenton) or with ferrous ions and UV light (Photo-Fenton) to produce hydroxyl radicals.[21]

-

UV/Persulfate: This process uses ultraviolet light to activate persulfate ions, generating sulfate radicals which are also powerful oxidants.[22]

-

Ozonation: Ozone can directly oxidize anilines or be used in combination with UV light or hydrogen peroxide to generate hydroxyl radicals.[3]

Bioremediation

Bioremediation utilizes microorganisms to degrade contaminants. The use of specific bacterial consortia capable of metabolizing anilines and their halogenated derivatives is a promising and environmentally friendly approach.[10]

Table: Comparison of Remediation Technologies for Polyhalogenated Anilines

| Technology | Principle | Advantages | Disadvantages |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals (e.g., •OH) | Rapid degradation, effective for a wide range of compounds | High operational costs, potential for byproduct formation |

| Bioremediation | Microbial degradation of contaminants | Environmentally friendly, potentially lower cost | Slower process, sensitive to environmental conditions |

| Adsorption | Binding of contaminants to a solid matrix (e.g., activated carbon) | Simple and effective for removal | Does not destroy contaminants, requires disposal of spent adsorbent |

| Photocatalysis | Degradation using a semiconductor catalyst (e.g., TiO2) and light | Can use solar energy, complete mineralization possible | Catalyst recovery can be challenging, turbidity can reduce efficiency |

Section 6: Predictive Toxicology: The Role of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the biological activity (including toxicity) of chemicals based on their molecular structure.[23][24][25][26] For PHAs, QSAR models can be used to:

-

Estimate the toxicity of untested or newly synthesized compounds.

-

Prioritize chemicals for further toxicological testing.

-

Understand the relationship between molecular properties (e.g., hydrophobicity, electronic properties) and toxicity.

Hydrophobicity (often represented by the octanol-water partition coefficient, logP or logKow) is a key descriptor in many QSAR models for aniline toxicity.[23][26] Electronic and steric parameters also play a significant role.[26]

Conclusion and Future Perspectives

The environmental toxicity of polyhalogenated anilines is a complex and pressing issue. Their persistence, bioaccumulative potential, and diverse mechanisms of toxicity necessitate a multi-faceted approach to their management. Continued research is essential to fully understand the risks posed by the vast array of PHA congeners and to develop more efficient and cost-effective analytical and remediation strategies. A proactive approach, integrating predictive toxicology with robust monitoring and innovative cleanup technologies, will be crucial in mitigating the silent menace of these pervasive environmental contaminants.

References

-

Ji, K., et al. (2021, April 23). Investigation on Sex Hormone-Disruption Effects of Two Novel Brominated Flame Retardants (DBDPE and BTBPE) in Male Zebrafish (Danio rerio) and Two Human Cell Lines (H295R and MVLN). MDPI. [Link]

-

Sonneveld, E., et al. (2006). In Vitro Profiling of the Endocrine-Disrupting Potency of Brominated Flame Retardants. ResearchGate. [Link]

-

PubChem. 4-Fluoroaniline. [Link]

-

U.S. Environmental Protection Agency. 3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline Env. Fate/Transport. [Link]

-

Székely, G., et al. (2021, March 16). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications. [Link]

-

Székely, G., et al. (2021, March 16). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications. [Link]

-

Legler, J. (2008, September 15). New insights into the endocrine disrupting effects of brominated flame retardants. PubMed. [Link]

-

Government of Canada. Aniline. [Link]

-

Ji, K., et al. (2019, September 30). Endocrine disruption by several aniline derivatives and related mechanisms in a human adrenal H295R cell line and adult male zebrafish. PubMed. [Link]

-

Sonneveld, E., et al. (2005). In vitro screening of the endocrine disrupting potency of brominated flame retardants and their metabolites. OSTI.GOV. [Link]

-

Liu, H., et al. (2005, May 15). QSAR analysis of soil sorption coefficients for polar organic chemicals: substituted anilines and phenols. PubMed. [Link]

-

Agency for Toxic Substances and Disease Registry. (2003). 7. ANALYTICAL METHODS. [Link]

-

Zioła-Frankowska, A., et al. (2021, December 19). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. MDPI. [Link]

-

Zioła-Frankowska, A., et al. (2020). Mechanism of aniline and 2-chloroaniline photodegradation in an aqueous solution in the presence of halloysite-TiO2 and halloysite-Fe2O3 nanocomposites, halloysite containing naturally dispersed TiO2 and Fe2O3, and commercial P25 photocatalyst. ResearchGate. [Link]

-

Lu, Z., et al. (2025, August 20). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. ScienceDirect. [Link]

-

Sihtmäe, M., et al. (2010). Toxicity of five anilines to crustaceans, protozoa and bacteria. SciSpace. [Link]

-

European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants. [Link]

-

Chaturvedi, A., & Katoch, S. S. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. [Link]

-

Weidlich, T., & Prokeš, L. (2025, August 7). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. ResearchGate. [Link]

-

Hemmateenejad, B., et al. (2007, May 15). QSAR studies on the anesthetic action of some polyhalogenated ethers. PubMed. [Link]

-

Ronen, Z., et al. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]

-

Seth, K., & Roy, K. (2021). QSAR modeling of algal low level toxicity values of different phenol and aniline derivatives using 2D descriptors. ResearchGate. [Link]

-

Can, O. (2025, August 6). Oxidation of aniline using different reaction pathways. ResearchGate. [Link]

-

Gribble, G. W. (2019, October 1). Halogenated anilines as novel natural products from a marine biofilm forming microalga. PubMed. [Link]

-

Okoh, A. I., et al. (2015). Biodegradation of aniline by a consortium of Bacillus species isolated from oil contaminated soil in Mexico. ResearchGate. [Link]

-

Kim, S. I., et al. (2016, April 28). Proteogenomic Characterization of Monocyclic Aromatic Hydrocarbon Degradation Pathways in the Aniline-Degrading Bacterium Burkholderia sp. K24. PLOS One. [Link]

-

Wikipedia. Organofluorine chemistry. [Link]

-

Zioła-Frankowska, A., et al. (2021). Mechanism of aniline photodegradation in an aqueous solution in the presence of TiO2. ResearchGate. [Link]

-

Boon, N., et al. (2002, April 15). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed. [Link]

-

Sihtmäe, M., et al. (2010). Toxicity of five anilines to crustaceans, protozoa and bacteria. ResearchGate. [Link]

-

Frankowski, R., & Zgoła-Grześkowiak, A. (2012). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. CORE. [Link]

-

Schüürmann, G., et al. (2000). Comparison of the QSAR models for toxicity and biodegradability of anilines and phenols. PubMed. [Link]

-

Lyons, C. D., et al. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. PMC. [Link]

-

Li, Y., et al. (2024, November 12). Biodegradation of Crude Oil and Aniline by Heavy Metal-Tolerant Strain Rhodococcus sp. DH-2. MDPI. [Link]

-

Zarei, A., et al. (2025, August 10). Aniline degradation using advanced oxidation process by UV/Peroxy disulfate from aqueous solution. ResearchGate. [Link]

- Kyba, E. P. (1979). Preparation of fluorinated anilines.

-

Can, O. (2014). Oxidation of Aniline using Different Reaction Pathways. Asian Publication Corporation. [Link]

-

National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). Aniline Acute Exposure Guideline Levels. NCBI. [Link]

-

Singh, A. (2023). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. [Link]

-

Analytik Jena. (2021, September 1). A Novel Method for the Fast, Sensitive, and Simple Analysis of Total Fluorine in Wastewater. Analytik Jena. [Link]

-

Rueda, A., et al. (2019, December 20). Solar photo-degradation of aniline with rGO/TiO2 composites and persulfate. PubMed. [Link]

-

Wang, L., et al. (2011). Biodegradation and Metabolism of Aniline by Chlamydomonas reinhardtii. ResearchGate. [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2023, June 26). Aniline and its salts - Evaluation statement. [Link]

-

German Federal Institute for Risk Assessment. (2023, July 24). Aniline in finger paints: Health impairments for children shouldn't be expected according to current understanding. [Link]

Sources

- 1. Endocrine disruption by several aniline derivatives and related mechanisms in a human adrenal H295R cell line and adult male zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. New insights into the endocrine disrupting effects of brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. researchgate.net [researchgate.net]

- 11. Proteogenomic Characterization of Monocyclic Aromatic Hydrocarbon Degradation Pathways in the Aniline-Degrading Bacterium Burkholderia sp. K24 | PLOS One [journals.plos.org]

- 12. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biodegradation of Crude Oil and Aniline by Heavy Metal-Tolerant Strain Rhodococcus sp. DH-2 [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Solar photo-degradation of aniline with rGO/TiO2 composites and persulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. QSAR analysis of soil sorption coefficients for polar organic chemicals: substituted anilines and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. QSAR studies on the anesthetic action of some polyhalogenated ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Comparison of the QSAR models for toxicity and biodegradability of anilines and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Suzuki-Miyaura coupling with 2,4-Dibromo-3,5-dichloroaniline

Application Note: Site-Selective Suzuki-Miyaura Coupling of 2,4-Dibromo-3,5-dichloroaniline

Executive Summary

The Suzuki-Miyaura cross-coupling of 2,4-Dibromo-3,5-dichloroaniline presents a unique challenge in organic synthesis due to the presence of four potential reactive sites (two bromides, two chlorides) and a coordinating amine functionality. This guide outlines the mechanistic hierarchy that governs site selectivity in this substrate and provides optimized protocols for mono-arylation (targeting the C2-position) and bis-arylation .

Success with this scaffold relies on exploiting the steric differentiation between the C2 and C4 positions. The C4-bromide is located in a "sandwich" motif (flanked by two chlorines), rendering it kinetically inert compared to the C2-bromide, which is flanked by the amine and a single chlorine.

Structural Analysis & Reactivity Profile

Before initiating experimentation, it is critical to understand the steric and electronic landscape of the substrate.

Reactivity Hierarchy

-

C2-Br (Ortho to NH₂): Most Reactive. Although ortho-substituted, the adjacent amino group (

) is smaller than the chlorine atom. Furthermore, the amino group can act as a directing group for palladium species, facilitating oxidative addition at this site. -

C4-Br (Para to NH₂): Less Reactive. This position suffers from the "Sandwich Effect" (1,2,3-trisubstitution). It is sterically shielded by two bulky chlorine atoms at C3 and C5, significantly retarding the rate of oxidative addition.

-

C3-Cl & C5-Cl: Inert. Under standard Suzuki conditions (

), aryl chlorides are generally unreactive, especially when more reactive C-Br bonds are present.

Visualization of Steric Environment

Experimental Protocols

Protocol A: C2-Selective Mono-Arylation

Target: Selective coupling at the C2-Br position while preserving the C4-Br and C-Cl bonds.

Rationale: To achieve mono-selectivity, we utilize the innate kinetic preference for C2. We employ a standard, less bulky phosphine ligand (dppf) which struggles to access the crowded C4 site, and mild base conditions to prevent over-reaction.

Reagents:

-

Substrate: 2,4-Dibromo-3,5-dichloroaniline (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.05 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 M aqueous solution, 2.5 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the aniline substrate (1.0 equiv), arylboronic acid (1.05 equiv), and

(3 mol%). -

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane and 2.0 M

via syringe. -

Reaction: Heat the mixture to 60°C . Note: Do not exceed 80°C to avoid activating the C4 position.

-

Monitoring: Monitor by HPLC/UPLC every hour. The reaction is typically complete within 4-6 hours.

-

Checkpoint: If bis-coupling (>5%) is observed, lower temperature to 45°C.

-

-

Workup: Dilute with ethyl acetate, wash with water and brine. Dry over

and concentrate. -

Purification: Flash column chromatography. The mono-coupled product is typically more polar than the starting material but less polar than the bis-coupled byproduct.

Protocol B: Bis-Arylation (C2 & C4 Functionalization)

Target: Installation of aryl groups at both bromine positions.

Rationale: Overcoming the steric hindrance at C4 requires a highly active catalyst system. Buchwald G3/G4 precatalysts (specifically XPhos or SPhos) are essential here. SPhos is particularly effective at coupling sterically congested "sandwich" halides.

Reagents:

-

Substrate: 2,4-Dibromo-3,5-dichloroaniline (1.0 equiv)

-

Boronic Acid: Arylboronic acid (2.5 - 3.0 equiv)

-

Catalyst: XPhos Pd G4 or SPhos Pd G3 (2-4 mol%)

-

Base:

(3.0 equiv, solid, finely ground) -

Solvent: Toluene / Water (10:1) or n-Butanol

Application Notes and Protocols for the Synthesis of Agrochemical Precursors Using Haloanilines

Introduction: The Central Role of Haloanilines in Modern Agrochemicals

Haloanilines, aromatic amines bearing one or more halogen substituents, are foundational building blocks in the synthesis of a vast array of agrochemicals. Their unique electronic and steric properties, conferred by the halogen atoms, make them versatile precursors for developing potent and selective herbicides, fungicides, and insecticides.[1] The nature and position of the halogen substituent(s) on the aniline ring can significantly influence the biological activity, metabolic stability, and environmental fate of the final active ingredient.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key synthetic transformations involving haloanilines, complete with detailed protocols and mechanistic insights.

The synthesis of agrochemicals from haloanilines primarily involves the formation of new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds at the amine functionality or the aromatic ring. This document will delve into three cornerstone reactions for achieving these transformations: Nucleophilic Aromatic Substitution (SNAr), the Ullmann Condensation, and the Buchwald-Hartwig Amination. For each, we will explore the underlying principles, provide generalized protocols, and discuss their application in the synthesis of commercially relevant agrochemical precursors.

Core Synthetic Strategies and Mechanistic Considerations

The reactivity of haloanilines is governed by the interplay between the electron-donating amino group and the electron-withdrawing halogen substituents. This dynamic dictates the feasibility and outcome of various synthetic routes.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for introducing nucleophiles onto an aromatic ring, displacing a halide. For this reaction to be efficient with haloanilines, the aromatic ring must be activated by strongly electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the halogen).[3] While the amino group itself is activating, the presence of other EWGs on the ring is often necessary to facilitate the reaction.

Causality in Experimental Design: The choice of solvent, base, and temperature is critical. Polar aprotic solvents like DMF or DMSO are typically used to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex). The base serves to deprotonate the incoming nucleophile, increasing its nucleophilicity. Elevated temperatures are often required to overcome the activation energy of the reaction.

Generalized Protocol: SNAr for the Synthesis of a Diphenylamine Precursor

This protocol describes the synthesis of a substituted diphenylamine, a common scaffold in herbicides and fungicides, from a suitably activated haloaniline.

Materials:

-

Electron-deficient haloaniline (e.g., 2,4-dinitro-1-chloroaniline)

-

Substituted aniline

-

Potassium carbonate (K2CO3) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add the substituted aniline (1.2 equivalents) and dry DMF.

-

Carefully add the base (1.5 equivalents of K2CO3 or 1.2 equivalents of NaH) portion-wise to the stirred solution.

-

Add the electron-deficient haloaniline (1.0 equivalent) to the reaction mixture.

-

Heat the reaction to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Self-Validation: The reaction progress can be monitored for the disappearance of the starting haloaniline and the appearance of the higher molecular weight product spot on TLC. The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Workflow for SNAr Synthesis of Diphenylamine Precursors.

The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with amines, alcohols, or thiols.[4] This method is particularly useful when the SNAr reaction is not feasible due to a lack of activating groups on the haloaniline.[5] Traditional Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[4][6] However, modern protocols often employ copper(I) catalysts with ligands, allowing for milder reaction conditions.[5]

Causality in Experimental Design: The choice of the copper source (e.g., CuI, Cu2O, or copper powder), ligand (if any), base, and solvent are interdependent. Ligands such as diamines or amino acids can accelerate the reaction by stabilizing the copper catalyst.[7] A strong base is required to generate the nucleophilic species. High-boiling polar solvents are typically used to achieve the necessary reaction temperatures.[4]

Generalized Protocol: Ullmann Condensation for C-N Bond Formation

This protocol outlines a general procedure for the N-arylation of a primary or secondary amine with a haloaniline.

Materials:

-

Haloaniline (e.g., 4-chloroaniline)

-

Amine

-

Copper(I) iodide (CuI)

-

L-Proline (as a ligand)

-

Potassium carbonate (K2CO3)

-

Dimethyl sulfoxide (DMSO)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In an oven-dried Schlenk tube, combine the haloaniline (1.0 equivalent), the amine (1.2 equivalents), CuI (0.1 equivalents), L-proline (0.2 equivalents), and K2CO3 (2.0 equivalents).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous DMSO via syringe.

-

Heat the reaction mixture to 90-130 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with aqueous ammonia (to remove copper salts) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the product by column chromatography.

Self-Validation: The progress of the reaction can be tracked by the consumption of the haloaniline. The final product's identity and purity should be confirmed by spectroscopic methods.

Caption: Simplified Catalytic Cycle of the Ullmann Condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[8][9] It offers a highly versatile and functional group tolerant method for C-N bond formation, often under milder conditions than the Ullmann condensation.[10] The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[11]

Causality in Experimental Design: The success of the Buchwald-Hartwig amination hinges on the judicious selection of the palladium precursor, ligand, and base.[10] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[10] The choice of base (e.g., NaOtBu, K3PO4) is critical and depends on the pKa of the amine and the nature of the substrates.

Generalized Protocol: Buchwald-Hartwig Amination of a Haloaniline

This protocol provides a general method for coupling a haloaniline with a primary or secondary amine.

Materials:

-

Haloaniline (e.g., 3-bromoaniline)

-

Amine

-

Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Bulky phosphine ligand (e.g., XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene or dioxane

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube, add the palladium precursor (0.01-0.05 equivalents) and the phosphine ligand (0.02-0.10 equivalents).

-

Evacuate and backfill with an inert gas.

-

Add the haloaniline (1.0 equivalent), the amine (1.2 equivalents), and the base (1.4 equivalents).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

Self-Validation: The reaction can be monitored by the disappearance of the starting materials. Spectroscopic analysis (NMR, MS) of the purified product will confirm its structure.

Caption: Key Steps in the Buchwald-Hartwig Catalytic Cycle.

Application in the Synthesis of Key Agrochemical Precursors

The following table summarizes the application of these core reactions in the synthesis of precursors for commercially significant agrochemicals.

| Agrochemical Class | Precursor Example | Haloaniline | Reaction Type | Reference |

| Dicarboximide Fungicides | N-(3,5-dichlorophenyl) moiety | 3,5-dichloroaniline | Amidation | |

| Anthranilic Diamide Insecticides | Fluoroaniline-containing diamides | Fluoroanilines | Amide Coupling | [12] |

| Triazole Fungicides | Prothioconazole intermediate | 2-chloro-N-(2-chlorophenyl)acetamide | SNAr | [13] |

| Phenylpyrazole Insecticides | Fipronil precursor | 2,6-dichloro-4-(trifluoromethyl)aniline | Sandmeyer Reaction |

Safety Considerations for Handling Haloanilines

Haloanilines are toxic compounds and should be handled with appropriate safety precautions.[14][15] They can be absorbed through the skin and are harmful if inhaled or ingested.[16][17][18]

-

Engineering Controls: Always work in a well-ventilated chemical fume hood.[16]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat.[17][19]

-

Handling: Avoid creating dust or aerosols. Weigh out solids carefully.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[16]

-

Waste Disposal: Dispose of haloaniline waste as hazardous chemical waste in accordance with local regulations.

Conclusion

Haloanilines are indispensable precursors in the agrochemical industry. A thorough understanding of the key synthetic transformations, such as Nucleophilic Aromatic Substitution, the Ullmann Condensation, and the Buchwald-Hartwig Amination, is essential for the efficient development of novel and effective crop protection agents. By carefully selecting the appropriate reaction conditions, catalysts, and ligands, researchers can synthesize a diverse range of complex molecular architectures from these versatile building blocks. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis and development of the next generation of agrochemicals.

References

- Zhang, Y., et al. (2022). Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. J Agric Food Chem, 70(34), 10453-10465.

- Benchchem. (n.d.).

- Benchchem. (n.d.). Tri-substituted Haloanilines: A Comparative Review of Their Applications in Medicinal and Agricultural Chemistry. Benchchem.

- Gan, Z., et al. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.

- ResearchGate. (n.d.). Synthetic studies of fluorine-containing compounds for household insecticides.

- Zenodo. (1973). Synthesis of 2-Thio-Δ4-Thiazolines as Possible Fungicides. Zenodo.

- (n.d.).

- Wikipedia. (n.d.).

- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.

- (n.d.). Aniline.

- YouTube. (2025).

- (n.d.).

- ElectronicsAndBooks. (n.d.). Nucleophilic Aromatic Substitution of Anilines via Aryl Nitrenium Ions (Anilenium Ions)1. ElectronicsAndBooks.

- (n.d.).

- (n.d.). Haloaniline-induced in vitro nephrotoxicity: effects of 4-haloanilines and 3,5-dihaloanilines.

- Wikipedia. (n.d.).

- ResearchGate. (n.d.). Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products[a].

- Chemistry LibreTexts. (2023).

- Guidechem. (n.d.). What are the synthesis and toxicity of 4-Fluoroaniline?. Guidechem.

- PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.

- (n.d.). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one.

- (2008).

- Fisher Scientific. (2010).

- PMC. (n.d.). Synthesis and biological activity of a novel fungicide, flutianil. PMC.

- Google Patents. (n.d.). P-Hydroxyaniline derivatives, methods for their preparation and their use in controlling harmful fungi or pests.

- Swinburne University of Technology. (n.d.). Synthesis and chemistry of agrochemicals. Swinburne University of Technology.

- MDPI. (n.d.). Precursor-Directed Biosynthesis of Aminofulvenes: New Chalanilines from Endophytic Fungus Chalara sp.. MDPI.

- Thermo Fisher Scientific. (n.d.). Ullmann Reaction. Thermo Fisher Scientific.

- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- NPTEL Archive. (n.d.).

- Loba Chemie. (2016). ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. Loba Chemie.

- PubMed. (n.d.).

- Slideshare. (n.d.). Ullmann reaction. Slideshare.

- OUCI. (n.d.). Synthesis of New Agrochemicals. OUCI.

- MDPI. (n.d.). Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities. MDPI.

- PMC. (2022).

- ResearchGate. (n.d.). 14550 PDFs | Review articles in AGROCHEMICALS.

- YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 3. archive.nptel.ac.in [archive.nptel.ac.in]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. research.rug.nl [research.rug.nl]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bibliotekanauki.pl [bibliotekanauki.pl]

- 14. Haloaniline-induced in vitro nephrotoxicity: effects of 4-haloanilines and 3,5-dihaloanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Page loading... [wap.guidechem.com]

- 16. ipo.rutgers.edu [ipo.rutgers.edu]

- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 18. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 19. fishersci.com [fishersci.com]

Application Notes and Protocols for the Selective Halogenation of Dichloroanilines

Introduction: The Strategic Importance of Halogenated Dichloroanilines

Dichloroanilines are foundational building blocks in the synthesis of a vast array of industrially significant molecules, including pharmaceuticals, agrochemicals, and high-performance pigments.[1] The introduction of an additional halogen atom onto the dichloroaniline scaffold dramatically influences the physicochemical properties and biological activity of the resulting compounds. This strategic functionalization, however, presents a considerable synthetic challenge: controlling the regioselectivity of the halogenation reaction. The two existing chlorine atoms and the activating amino group on the aromatic ring create a complex electronic and steric environment, often leading to a mixture of isomers.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selective halogenation of various dichloroaniline isomers. We will delve into the mechanistic underpinnings of electrophilic aromatic substitution in these systems and provide detailed, field-proven protocols for achieving high regioselectivity in chlorination, bromination, and iodination reactions. The focus will be on explaining the "why" behind the choice of reagents and reaction conditions, empowering the user to not only replicate these methods but also to adapt them for novel applications.

I. Foundational Principles: Directing Effects in Dichloroaniline Halogenation

The regiochemical outcome of the electrophilic halogenation of dichloroanilines is governed by the interplay of the directing effects of the substituents on the aromatic ring.

-

Amino Group (-NH₂): The amino group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance.[2] This significantly enhances the nucleophilicity of the positions ortho and para to it.

-

Chlorine Atoms (-Cl): Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.[3]

The ultimate position of halogenation will be a result of the synergistic and antagonistic effects of these substituents, as well as steric hindrance.

II. Selective Chlorination of Dichloroanilines

The introduction of a third chlorine atom to a dichloroaniline molecule to form a trichloroaniline is a common synthetic transformation. The choice of chlorinating agent and reaction conditions is paramount to achieving the desired isomer.

A. N-Chlorosuccinimide (NCS): A Versatile Reagent for Electrophilic Chlorination

N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for activated aromatic rings like anilines.[4][5] The reaction typically proceeds under neutral or acidic conditions.

Mechanism of Action with NCS: In the presence of an electron-rich substrate, the N-Cl bond in NCS is polarized, making the chlorine atom electrophilic. The aromatic ring attacks the electrophilic chlorine, proceeding through a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation restores aromaticity, yielding the chlorinated product.[4] For less activated systems, an acid catalyst can be used to enhance the reactivity of NCS.[4]

Application: Selective Chlorination of 2,4-Dichloroaniline to 2,4,6-Trichloroaniline

The reaction of 2,4-dichloroaniline with NCS in a suitable solvent like acetonitrile can lead to the formation of 2,4,6-trichloroaniline in good yield.[6] The positions ortho and para to the amino group are activated, and the position para to the amino group is already substituted with a chlorine atom. Therefore, chlorination occurs at the available ortho positions.

Caption: Workflow for the selective chlorination of 2,4-dichloroaniline.

Detailed Protocol: Synthesis of 2,4,6-Trichloroaniline from 2,4-Dichloroaniline using NCS

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloroaniline (1.0 eq) in acetonitrile.

-

Reagent Addition: Add N-chlorosuccinimide (1.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.

B. Sulfuryl Chloride (SO₂Cl₂): A Powerful Chlorinating Agent

Sulfuryl chloride is a more reactive chlorinating agent than NCS and can be used for the exhaustive chlorination of anilines. The reaction is often carried out in the presence of an inert solvent.

Application: Synthesis of 2,4,6-Trichloroaniline from Aniline (and by extension, Dichloroanilines)

A process for preparing 2,4,6-trichloroaniline involves the reaction of aniline with sulfuryl chloride in a solvent like chlorobenzene at elevated temperatures.[7] This method can be adapted for dichloroaniline substrates.

Detailed Protocol: Synthesis of 2,4,6-Trichloroaniline from 2,4-Dichloroaniline using SO₂Cl₂

-

Reaction Setup: In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 2,4-dichloroaniline (1.0 eq) in chlorobenzene.

-

Reagent Addition: Heat the solution to 90-100 °C. Add sulfuryl chloride (1.1 eq) dropwise from the dropping funnel.

-

Reaction: Maintain the temperature and stir the mixture for several hours, monitoring the reaction by Gas Chromatography (GC) or TLC.

-

Work-up: After the reaction is complete, cool the mixture. Carefully quench any unreacted sulfuryl chloride with water. Separate the organic layer.

-

Purification: Wash the organic layer with a dilute solution of sodium bicarbonate and then with water. Dry the organic layer and remove the solvent by distillation. The crude product can be purified by sublimation or recrystallization.

| Reagent | Substrate | Product | Conditions | Yield | Reference |

| N-Chlorosuccinimide (NCS) | 2,4-Dichloroaniline | 2,4,6-Trichloroaniline | Acetonitrile, Reflux | Good | [6] |

| Sulfuryl Chloride (SO₂Cl₂) | Aniline/Dichloroanilines | 2,4,6-Trichloroaniline | Chlorobenzene, 90-130 °C | High | [7] |

| Copper(II) Chloride (CuCl₂) | Unprotected Anilines | para-Chloroanilines | Ionic Liquid, rt | High | [8][9] |

III. Selective Bromination of Dichloroanilines

The introduction of a bromine atom onto a dichloroaniline ring follows similar principles of electrophilic aromatic substitution. The choice of brominating agent and control of reaction conditions are crucial for selectivity.

A. Copper(II) Bromide (CuBr₂): A Mild and Regioselective Brominating Agent

Copper(II) bromide has been shown to be an effective reagent for the regioselective para-bromination of unprotected anilines in ionic liquids under mild conditions.[8][9] This method offers a greener alternative to traditional bromination methods.

Application: Selective para-Bromination of 2,6-Dichloroaniline

For 2,6-dichloroaniline, the ortho positions are blocked. The amino group strongly directs the incoming electrophile to the para position. Using CuBr₂ in an ionic liquid can provide high selectivity for the formation of 4-bromo-2,6-dichloroaniline.

Detailed Protocol: Synthesis of 4-Bromo-2,6-dichloroaniline using CuBr₂

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloroaniline (1.0 eq) in an ionic liquid such as 1-hexyl-3-methylimidazolium bromide.

-

Reagent Addition: Add copper(II) bromide (2.0-3.0 eq) to the solution and stir at room temperature.

-

Reaction: Monitor the reaction progress by TLC or GC.

-

Work-up: Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic extracts with water to remove the ionic liquid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

| Reagent | Substrate | Product | Conditions | Yield | Reference |

| Copper(II) Bromide (CuBr₂) | 2,6-Dichloroaniline | 4-Bromo-2,6-dichloroaniline | Ionic Liquid, rt | High | [8][9] |

| Molecular Bromine | 2-Fluoroaniline | 4-Bromo-2-fluoroaniline | Non-polar solvent (CS₂) | High | [10][11] |

IV. Selective Iodination of Dichloroanilines

The direct iodination of aromatic rings is generally more challenging than chlorination or bromination due to the lower reactivity of iodine. Oxidizing agents or silver salts are often employed to generate a more potent electrophilic iodine species.[12][13]

A. Silver Salts in Combination with Iodine

A combination of a silver salt, such as silver sulfate (Ag₂SO₄), and molecular iodine can be an effective system for the regioselective iodination of chlorinated anilines.[12][13]

Application: Selective Iodination of 3,4-Dichloroaniline

The iodination of 3,4-dichloroaniline with Ag₂SO₄/I₂ has been reported to yield 4,5-dichloro-2-iodoaniline with good selectivity.[13] The amino group directs the incoming iodine to the ortho position that is not sterically hindered by the adjacent chlorine atom.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chlorination - Common Conditions [commonorganicchemistry.com]

- 6. tandfonline.com [tandfonline.com]

- 7. US4447647A - Process for the preparation of 2,4,6-trichloroaniline - Google Patents [patents.google.com]

- 8. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Regio Selective Molecular Bromination Of Substituted Aniline [quickcompany.in]

- 11. m.youtube.com [m.youtube.com]

- 12. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. xray.uky.edu [xray.uky.edu]

Troubleshooting & Optimization

Technical Support Center: 2,4-Dibromo-3,5-dichloroaniline Solubility Guide

Executive Summary: The Physicochemical Challenge

Why is this molecule difficult to dissolve? 2,4-Dibromo-3,5-dichloroaniline (DBDCA) presents a classic "brick dust" solubility profile. Its structure combines a polar amine head group with a highly lipophilic, tetra-halogenated aromatic core.

-

Crystal Lattice Energy: The symmetry and high halogen content (two Bromine, two Chlorine) create strong intermolecular forces, specifically halogen bonding and

- -

Hydrophobicity: The heavy halogenation significantly increases the LogP (partition coefficient), making the molecule resistant to solvation even in polar aprotic solvents like DMSO if water is present.

-

Thermodynamic vs. Kinetic Solubility: While DBDCA is thermodynamically soluble in DMSO, it is kinetically slow to dissolve. Users often mistake slow dissolution for saturation.

Standard Operating Procedure (SOP): Preparation of Stock Solutions

Objective: Create a stable, clear stock solution (typically 10 mM - 50 mM) in 100% Anhydrous DMSO.

Materials Required[1][2][3][4][5][6][7][8]

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%, water content <0.05%).

-

Vessel: Amber glass vial (borosilicate). Avoid polystyrene.

-

Equipment: Vortex mixer, Ultrasonic water bath (controlled temp), Dry block heater.

Protocol

-

Weighing: Weigh the target mass of DBDCA into the amber vial.

-

Solvent Addition: Add half the calculated volume of Anhydrous DMSO.

-

Scientist's Note: Adding solvent in two stages prevents the formation of a "gel layer" on the powder surface that inhibits diffusion.

-

-

Vortexing: Vortex at high speed for 30 seconds.

-

Sonication: Sonicate at 40°C for 10–15 minutes.

-

Mechanism: Acoustic cavitation disrupts the crystal lattice, while mild heat increases the kinetic energy of the solvent molecules.

-

-

Final Addition: Add the remaining DMSO to reach the target volume. Vortex again.

-

Inspection: Hold the vial up to a light source. Check for the Tyndall Effect (scattering of light by suspended micro-particles). If the beam is visible, the compound is not fully dissolved.[1]

Troubleshooting Guide (FAQ Format)